Cas no 169750-97-4 (3-(1H-pyrrol-1-yl)piperidine)
3-(1H-pyrrol-1-yl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-?(1H-?pyrrol-?1-?yl)Piperidine
- 3-(1H-pyrrol-1-yl)piperidine
- F8880-3023
- UGA75097
- Z1123823718
- DA-25621
- AKOS012623039
- Piperidine, 3-(1H-pyrrol-1-yl)-
- 3-pyrrol-1-ylpiperidine
- SCHEMBL7505710
- 169750-97-4
- 3-Pyrrol-1-yl-piperidine
- DTXSID501309206
- EN300-112220
- SB42836
-
- Inchi: 1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2
- InChI Key: MSVVJUQLGSKKPB-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1)C1CNCCC1
Computed Properties
- Exact Mass: 150.115698455Da
- Monoisotopic Mass: 150.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 17Ų
3-(1H-pyrrol-1-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530430-10mg |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 10mg |
$ 70.00 | 2022-04-02 | ||
| TRC | B530430-50mg |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 50mg |
$ 230.00 | 2022-04-02 | ||
| TRC | B530430-100mg |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 100mg |
$ 340.00 | 2022-04-02 | ||
| Chemenu | CM507789-1g |
3-(1H-Pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-112220-0.05g |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 0.05g |
$205.0 | 2023-10-27 | |
| Enamine | EN300-112220-0.1g |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 0.1g |
$306.0 | 2023-10-27 | |
| Enamine | EN300-112220-0.25g |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 0.25g |
$438.0 | 2023-10-27 | |
| Enamine | EN300-112220-0.5g |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 0.5g |
$691.0 | 2023-10-27 | |
| Enamine | EN300-112220-1.0g |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-112220-2.5g |
3-(1H-pyrrol-1-yl)piperidine |
169750-97-4 | 95% | 2.5g |
$1735.0 | 2023-10-27 |
3-(1H-pyrrol-1-yl)piperidine Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-(1H-pyrrol-1-yl)piperidine
Introduction to 3-(1H-pyrrol-1-yl)piperidine (CAS No. 169750-97-4)
3-(1H-pyrrol-1-yl)piperidine, identified by its Chemical Abstracts Service (CAS) number 169750-97-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are known for their broad spectrum of biological activities and utility in drug development. The structural motif of 3-(1H-pyrrol-1-yl)piperidine combines a pyrrole ring with a piperidine moiety, creating a scaffold that is both structurally diverse and pharmacologically promising.
The significance of 3-(1H-pyrrol-1-yl)piperidine lies in its potential as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features make it a valuable building block for designing compounds with targeted therapeutic effects. In recent years, there has been growing interest in exploring the pharmacological properties of this compound, particularly in the context of central nervous system (CNS) disorders, pain management, and antimicrobial applications.
One of the most compelling aspects of 3-(1H-pyrrol-1-yl)piperidine is its role in the development of novel pharmacological agents. The pyrrole and piperidine rings exhibit distinct electronic and steric properties, which can be exploited to modulate receptor interactions and enhance drug efficacy. For instance, studies have shown that derivatives of this compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, suggesting potential applications in treating conditions like depression, anxiety, and neurodegenerative diseases.
Recent advancements in computational chemistry and molecular modeling have further illuminated the therapeutic potential of 3-(1H-pyrrol-1-yl)piperidine. These techniques have enabled researchers to predict binding affinities and optimize molecular structures, accelerating the drug discovery process. By leveraging these tools, scientists have been able to identify novel analogs with improved pharmacokinetic profiles and reduced side effects.
The synthesis of 3-(1H-pyrrol-1-yl)piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrroles and piperidine derivatives, followed by functional group transformations to achieve the desired product. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug development programs.
In addition to its pharmaceutical applications, 3-(1H-pyrrol-1-yl)piperidine has shown promise in material science and chemical biology. Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry. Furthermore, its structural versatility allows for the creation of functional materials with unique properties, such as liquid crystals or conductive polymers.
The biological activity of 3-(1H-pyrrol-1-yl)piperidine has been extensively studied in preclinical models. Research indicates that this compound exhibits potent binding interactions with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions can lead to modulation of cellular processes, making it a candidate for treating a wide range of diseases.
One notable area of research involves the use of 3-(1H-pyrrol-1-yl)piperidine as a scaffold for developing antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel therapeutic strategies. Compounds derived from this scaffold have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi. This has opened up new avenues for combating infectious diseases caused by multidrug-resistant pathogens.
The safety profile of 3-(1H-pyrrol-1-yl)piperidine is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary data suggest that this compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety profile and potential side effects.
The future direction of research on 3-(1H-pyrrol-1-yl)piperidine is likely to focus on expanding its therapeutic applications and optimizing its pharmacological properties. By integrating insights from structural biology, computational modeling, and high-throughput screening technologies, researchers aim to develop more effective derivatives with enhanced selectivity and reduced adverse effects.
In conclusion,3-(1H-pyrrol-1-yl)piperidine (CAS No. 169750-97-4) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it a valuable compound for drug discovery efforts aimed at addressing unmet medical needs.
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